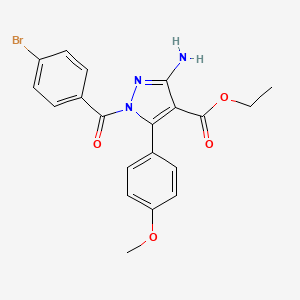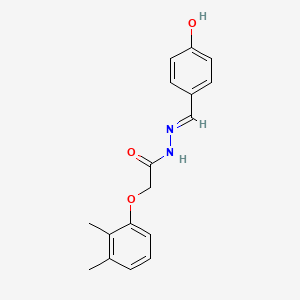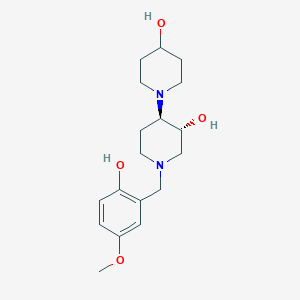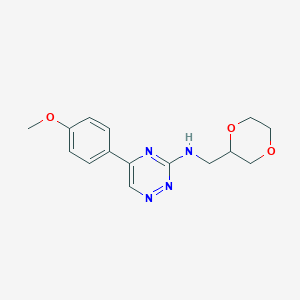
ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrazole class of compounds and has been shown to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the expression of genes involved in cell growth and proliferation. By inhibiting BRD4, ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can prevent the expression of these genes, leading to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been shown to have several biochemical and physiological effects. In cancer cells, ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In addition, ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been shown to reduce the expression of genes involved in cancer cell migration and invasion, making it a potential candidate for the treatment of metastatic cancer. In inflammatory cells, ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate can reduce the production of pro-inflammatory cytokines, leading to the reduction of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate in lab experiments is its specificity for BRD4. This allows researchers to specifically target the activity of this protein, without affecting other proteins in the cell. In addition, ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been shown to have a high potency, meaning that it can be used at low concentrations. However, one limitation of using ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate in lab experiments is its solubility. ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has low solubility in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. One area of research is the development of more potent and selective BRD4 inhibitors. In addition, researchers are interested in exploring the potential therapeutic applications of ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate in other areas of research, such as infectious diseases and neurological disorders. Finally, researchers are interested in understanding the mechanism of action of BRD4 inhibitors in more detail, in order to identify new targets for drug development.
In conclusion, ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. Its specificity for BRD4, anti-inflammatory and anti-cancer properties, and high potency make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of BRD4 inhibitors and to identify new targets for drug development.
Métodos De Síntesis
The synthesis of ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate involves several steps, including the formation of the pyrazole ring, the bromination of the benzoyl group, and the addition of the ethyl ester and methoxyphenyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been described in detail in a patent application by the National Institutes of Health.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been shown to have potential therapeutic applications in several areas of research. In the field of cancer research, ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In addition, ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4/c1-3-28-20(26)16-17(12-6-10-15(27-2)11-7-12)24(23-18(16)22)19(25)13-4-8-14(21)9-5-13/h4-11H,3H2,1-2H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKOBIIVVNEJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-amino-1-(4-bromobenzoyl)-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-fluorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6121374.png)
![2-[benzyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]ethanol](/img/structure/B6121376.png)
![7-(3,4-difluorobenzyl)-2-(1H-1,2,4-triazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6121378.png)
![2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121382.png)
![7-(4-chlorobenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6121387.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(methylthio)propanamide](/img/structure/B6121388.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)



![4-chlorobenzyl {[(5-bromo-2-hydroxybenzylidene)amino]oxy}acetate](/img/structure/B6121447.png)
